BenchChemオンラインストアへようこそ!

3-(Methoxymethyl)pyridine

Physicochemical Properties Drug Design ADME Prediction

3-(Methoxymethyl)pyridine (CAS 58418-62-5) is a substituted pyridine derivative featuring a methoxymethyl group at the 3-position of the aromatic ring. With a molecular formula of C7H9NO and a molecular weight of 123.15 g/mol, it presents as a colorless to light yellow liquid with a boiling point of approximately 177.6 °C at 760 mmHg and a density of 1.01 g/cm³.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 58418-62-5
Cat. No. B1583911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)pyridine
CAS58418-62-5
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCOCC1=CN=CC=C1
InChIInChI=1S/C7H9NO/c1-9-6-7-3-2-4-8-5-7/h2-5H,6H2,1H3
InChIKeyHJJVHNKOXFYNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethyl)pyridine (CAS 58418-62-5) Procurement Guide: Differentiated Physicochemical and Synthetic Profile


3-(Methoxymethyl)pyridine (CAS 58418-62-5) is a substituted pyridine derivative featuring a methoxymethyl group at the 3-position of the aromatic ring . With a molecular formula of C7H9NO and a molecular weight of 123.15 g/mol, it presents as a colorless to light yellow liquid with a boiling point of approximately 177.6 °C at 760 mmHg and a density of 1.01 g/cm³ [1]. The compound exhibits a calculated LogP of 0.47, positioning it as a moderately lipophilic building block with zero hydrogen bond donors . It is primarily employed as a versatile synthetic intermediate in pharmaceutical and agrochemical research, where its unique substitution pattern enables distinct reactivity and physicochemical modulation compared to simpler pyridine analogs .

Why 3-(Methoxymethyl)pyridine Cannot Be Interchanged with Common Pyridine Analogs: The Evidence for Selection


Substitution of the pyridine ring at the 3-position with a methoxymethyl group yields a compound whose physicochemical and electronic profile diverges markedly from both unsubstituted pyridine and closely related 3-substituted analogs . Unlike 3-methylpyridine (LogP ~1.39), the methoxymethyl substituent introduces an oxygen atom that reduces overall lipophilicity (LogP ~0.47) while maintaining zero hydrogen bond donors, a combination that can significantly improve aqueous solubility and membrane permeability relative to the purely alkyl derivative [1]. In contrast, 3-(hydroxymethyl)pyridine (LogP ~ -0.46) contains a free hydroxyl group that acts as both a hydrogen bond donor and acceptor, often leading to poor passive diffusion and increased metabolic glucuronidation . The 3-methoxymethyl group therefore occupies a privileged space: it retains the synthetic handle of a protected alcohol without the pharmacokinetic liabilities of a free hydroxyl, and it offers a more balanced logP than the corresponding methyl analog. Generic interchange among these compounds in synthetic or pharmacological applications without accounting for these differences risks compromised reaction selectivity, altered biological activity, or failed downstream functionalization [2].

Quantitative Differentiation of 3-(Methoxymethyl)pyridine from Structural Analogs: A Comparator-Based Evidence Assessment


Lipophilicity and Hydrogen Bonding Profile: 3-(Methoxymethyl)pyridine vs. 3-(Hydroxymethyl)pyridine and 3-Methylpyridine

3-(Methoxymethyl)pyridine exhibits a calculated LogP of 0.47 and possesses zero hydrogen bond donors (HBD), in contrast to 3-(hydroxymethyl)pyridine (LogP -0.46; HBD=1) and 3-methylpyridine (LogP 1.39; HBD=0) . The methoxymethyl group thus provides an intermediate lipophilicity that balances membrane permeability with aqueous solubility, while completely eliminating the H-bond donor capacity of the hydroxyl analog. This physicochemical distinction is critical in medicinal chemistry, where a LogP between 0-3 and an HBD count of 0 are associated with improved oral bioavailability and blood-brain barrier penetration [1].

Physicochemical Properties Drug Design ADME Prediction

Selectivity Enhancement in Aldosterone Synthase Inhibition: BI 689648 (5-Methoxymethyl-pyridin-3-yl Moiety) vs. FAD286 and LCI699

The clinical candidate BI 689648, which incorporates a 5-methoxymethyl-pyridin-3-yl substituent, demonstrates an in vitro IC50 of 2 nM against aldosterone synthase (AS) and 300 nM against cortisol synthase (CS), yielding a 150-fold selectivity [1]. In direct comparison, FAD286 exhibits 3 nM AS / 90 nM CS (40-fold selectivity) and LCI699 exhibits 10 nM AS / 80 nM CS (8-fold selectivity) [1]. In vivo, BI 689648 was >20-fold more selective than both comparators in an adrenocorticotropin-challenge model in cynomolgus monkeys [1]. While the methoxymethyl-pyridine fragment is not the sole determinant of selectivity, its presence is a key structural feature distinguishing BI 689648 from earlier, less selective ASIs .

Aldosterone Synthase Cardiometabolic Disease Enzyme Selectivity

High-Affinity mGlu5 Receptor Binding: [3H]Methoxymethyl-MTEP vs. MPEP

[3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine ([3H]methoxymethyl-MTEP), which contains a methoxymethyl-pyridine core, binds to metabotropic glutamate receptor 5 (mGlu5) with a dissociation constant (Kd) of 20 ± 2.7 nM and a maximum binding capacity (Bmax) of 487 ± 48 fmol/mg protein in rat brain membranes [1]. The non-radiolabeled analog methoxymethyl-MTEP displaces [3H]methoxymethyl-MTEP with an IC50 of 30 nM, while the structurally related antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine) exhibits an IC50 of 36 nM . In vivo, [3H]methoxymethyl-MTEP shows 12-fold higher binding in hippocampus versus cerebellum, confirming its utility for imaging mGlu5-rich brain regions [1].

mGlu5 Receptor Radioligand Neuroscience

Synthetic Utility as a Masked Hydroxymethyl Equivalent: 3-(Methoxymethyl)pyridine vs. 3-(Hydroxymethyl)pyridine

The methoxymethyl (MOM) group in 3-(methoxymethyl)pyridine serves as an orthogonal protecting group for a hydroxymethyl moiety, enabling selective deprotection under acidic conditions (e.g., HCl, TFA) without affecting other base-sensitive functional groups [1]. In contrast, 3-(hydroxymethyl)pyridine requires protection before many synthetic transformations to prevent unwanted side reactions, adding two steps (protection/deprotection) to a synthetic sequence [2]. The MOM ether is stable to a range of nucleophiles and organometallic reagents, allowing for diversification at the pyridine ring or side chain while preserving the latent alcohol handle . This versatility is a key differentiator for complex molecule synthesis where the hydroxymethyl group must be introduced late-stage.

Protecting Group Strategy Organic Synthesis Functional Group Interconversion

Positional Isomer Differentiation: 3-(Methoxymethyl)pyridine vs. 4-(Methoxymethyl)pyridine

3-Substituted pyridines exhibit distinct electronic and steric properties compared to their 4-substituted isomers due to differences in resonance and inductive effects at the nitrogen atom [1]. 3-(Methoxymethyl)pyridine has a calculated LogP of 0.47, while 4-(methoxymethyl)pyridine has a slightly higher LogP of 0.6 [2]. More importantly, the 3-position is often preferred for metal coordination and hydrogen bonding interactions in biological targets, as seen in the development of BI 689648 (3-substituted) [3]. In contrast, 4-substituted pyridines are frequently employed as catalysts or ligands in organic transformations . The choice of substitution pattern can dramatically influence binding orientation and potency in medicinal chemistry applications.

Regioselectivity Electronic Effects Ligand Design

High-Impact Application Scenarios for 3-(Methoxymethyl)pyridine Based on Quantified Differentiation Evidence


Medicinal Chemistry: Optimizing Aldosterone Synthase Inhibitor Selectivity

Given the demonstrated 150-fold selectivity of BI 689648 (containing a 5-methoxymethyl-pyridin-3-yl moiety) for aldosterone synthase over cortisol synthase, researchers developing next-generation AS inhibitors should prioritize 3-(methoxymethyl)pyridine as a key building block [1]. The intermediate LogP (0.47) and absence of hydrogen bond donors facilitate the design of molecules with favorable ADME profiles while the 3-position substitution enables critical interactions with the enzyme active site . Procuring this specific pyridine derivative provides a validated starting point for achieving the high target selectivity required to avoid cortisol suppression in clinical candidates.

Neuroscience: Development of High-Affinity mGlu5 Radioligands and PET Tracers

The methoxymethyl-pyridine scaffold, as exemplified by [3H]methoxymethyl-MTEP (Kd = 20 nM), delivers nanomolar affinity for mGlu5 receptors and exhibits 12-fold higher in vivo binding in hippocampus versus cerebellum [1]. For projects requiring radioligands for autoradiography, PET imaging, or receptor occupancy studies, 3-(methoxymethyl)pyridine offers a synthetically accessible core that can be elaborated into potent and selective mGlu5 ligands . Its balanced lipophilicity supports efficient brain penetration while minimizing nonspecific binding.

Process Chemistry: Streamlined Synthesis via Latent Hydroxymethyl Handle

In multistep syntheses of complex molecules, 3-(methoxymethyl)pyridine eliminates the need for separate protection and deprotection steps for a hydroxymethyl group [1]. The MOM ether is stable to a wide range of reaction conditions (organometallics, nucleophiles) and can be selectively cleaved under mild acidic conditions at the desired stage . Procurement of this building block directly reduces synthetic step count by up to two steps, lowering overall cost, time, and waste generation—a significant advantage in both medicinal chemistry optimization and process development.

Drug Discovery: Privileged Scaffold for CNS and Metabolic Disease Targets

The 3-methoxymethyl-pyridine motif has been validated in high-profile drug discovery programs across CNS (mGlu5) and cardiometabolic (aldosterone synthase) indications [1]. Its physicochemical properties (LogP 0.47, zero HBD) align with Lipinski guidelines for oral bioavailability, while the methoxymethyl group provides a synthetic handle for further diversification . For researchers exploring novel chemical space around pyridine-based pharmacophores, 3-(methoxymethyl)pyridine represents a strategic choice that balances reactivity, pharmacokinetic potential, and established biological relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methoxymethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.